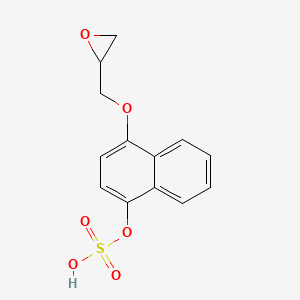![molecular formula C11H16O B12938775 3-(Bicyclo[1.1.1]pentan-1-yl)cyclohexan-1-one](/img/structure/B12938775.png)
3-(Bicyclo[1.1.1]pentan-1-yl)cyclohexan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Bicyclo[111]pentan-1-yl)cyclohexan-1-one is a compound that features a unique bicyclo[111]pentane structure fused to a cyclohexanone ringThe bicyclo[1.1.1]pentane moiety is known for its rigidity and ability to act as a bioisostere for phenyl rings, which can enhance the pharmacokinetic properties of drug candidates .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Bicyclo[1.1.1]pentan-1-yl)cyclohexan-1-one typically involves the construction of the bicyclo[1.1.1]pentane core followed by its attachment to the cyclohexanone ring. One common method involves the carbene insertion into the central bond of bicyclo[1.1.0]butane, followed by nucleophilic or radical addition across the central bond of [1.1.1]propellane .
Industrial Production Methods: Large-scale production of bicyclo[1.1.1]pentane derivatives can be challenging due to the strain in the bicyclic system. recent advancements have enabled the synthesis of these compounds on a kilogram scale using photochemical methods and other scalable techniques .
Chemical Reactions Analysis
Types of Reactions: 3-(Bicyclo[1.1.1]pentan-1-yl)cyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The bicyclo[1.1.1]pentane moiety can undergo substitution reactions, particularly at the bridgehead positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
3-(Bicyclo[1.1.1]pentan-1-yl)cyclohexan-1-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a valuable tool for studying molecular interactions and biological pathways.
Mechanism of Action
The mechanism by which 3-(Bicyclo[1.1.1]pentan-1-yl)cyclohexan-1-one exerts its effects is primarily through its interaction with molecular targets and pathways. The bicyclo[1.1.1]pentane moiety can mimic the geometry of phenyl rings, allowing it to interact with biological targets in a similar manner. This can lead to enhanced binding affinity and specificity for certain receptors or enzymes .
Comparison with Similar Compounds
Bicyclo[1.1.1]pentane: The parent compound, known for its rigidity and use as a bioisostere.
Cubane: Another rigid, cage-like structure used in medicinal chemistry.
Adamantane: A tricyclic hydrocarbon with applications in drug design.
Uniqueness: 3-(Bicyclo[1.1.1]pentan-1-yl)cyclohexan-1-one is unique due to the combination of the bicyclo[1.1.1]pentane core with a cyclohexanone ring. This fusion provides a distinct three-dimensional structure that can enhance the pharmacokinetic properties of drug candidates, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C11H16O |
|---|---|
Molecular Weight |
164.24 g/mol |
IUPAC Name |
3-(1-bicyclo[1.1.1]pentanyl)cyclohexan-1-one |
InChI |
InChI=1S/C11H16O/c12-10-3-1-2-9(4-10)11-5-8(6-11)7-11/h8-9H,1-7H2 |
InChI Key |
YZMLXVLBNMXNBK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC(=O)C1)C23CC(C2)C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-Hexadecyl-4-{[5-(1H-imidazol-1-yl)pentyl]oxy}aniline](/img/structure/B12938697.png)
![9-[(Trimethylsilyl)methyl]-6-{[(trimethylsilyl)methyl]sulfanyl}-9H-purine](/img/structure/B12938708.png)
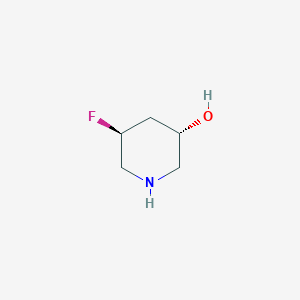

![4-Chloro-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]butanamide](/img/structure/B12938726.png)

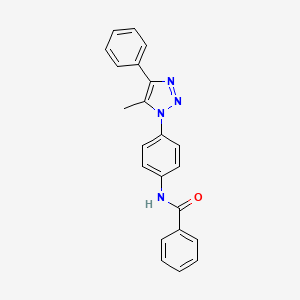
![2-(1H,1'H-[2,2'-biimidazol]-1-yl)ethanol](/img/structure/B12938752.png)

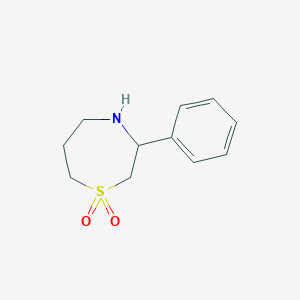
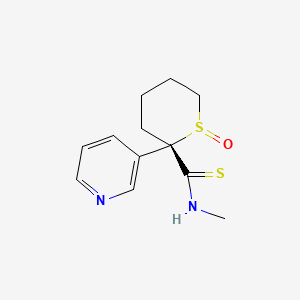
![Methyl 5-(5-fluoro-2-(2-oxa-6-azaspiro[3.3]heptan-6-yl)phenyl)-1,3,4-oxadiazole-2-carboxylate](/img/structure/B12938764.png)
